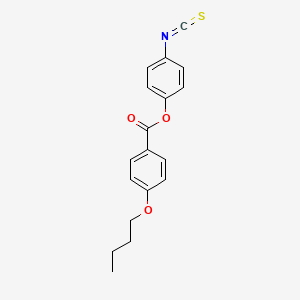
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the octaethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: A compound with a similar core structure but different substituents, used in photonic and optical materials.
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine: Another related compound with zinc as a central metal, used in photonic and optical applications.
Uniqueness
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is unique due to its specific arrangement of nitrogen atoms and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
61523-85-1 |
|---|---|
Molecular Formula |
C36H64N8O8 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
6,6,13,13,20,20,27,27-octaethyl-1,4,8,11,15,18,22,25-octazacyclooctacosane-5,7,12,14,19,21,26,28-octone |
InChI |
InChI=1S/C36H64N8O8/c1-9-33(10-2)25(45)37-17-19-39-27(47)34(11-3,12-4)29(49)41-21-23-43-31(51)36(15-7,16-8)32(52)44-24-22-42-30(50)35(13-5,14-6)28(48)40-20-18-38-26(33)46/h9-24H2,1-8H3,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,52) |
InChI Key |
KAPPSRZBPKMQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC1=O)(CC)CC)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)




![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)




![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)
